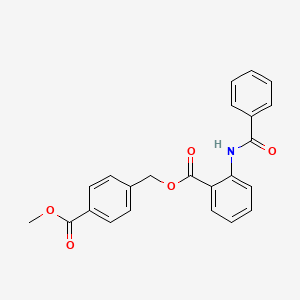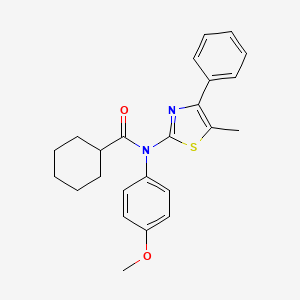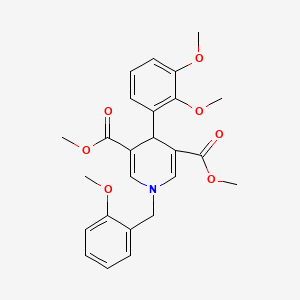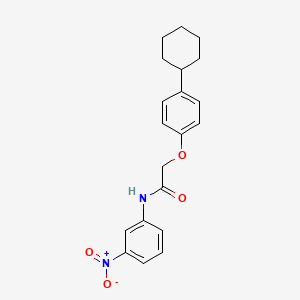![molecular formula C23H23ClN4O B3547251 N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B3547251.png)
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}nicotinamide
Descripción general
Descripción
N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}nicotinamide, commonly known as NPC-15437, is a small molecule compound that has shown potential in various scientific research applications. It is a derivative of nicotinamide and has a unique chemical structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of NPC-15437 involves its ability to modulate various signaling pathways in the cells. It has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in various cellular processes such as cell growth, proliferation, and apoptosis. NPC-15437 also modulates the activity of various transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
NPC-15437 has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. NPC-15437 also modulates the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior. In addition, NPC-15437 has been shown to improve the glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of NPC-15437 is its unique chemical structure, which makes it a promising candidate for drug development. It has shown promising results in various scientific research applications and has a good safety profile. However, one of the limitations of NPC-15437 is its low solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of NPC-15437 is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on NPC-15437. One of the directions is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of NPC-15437 in more detail to identify its molecular targets and optimize its therapeutic potential. In addition, future research could focus on the development of novel formulations of NPC-15437 to improve its solubility and bioavailability. Finally, future research could investigate the potential of NPC-15437 in combination with other drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
NPC-15437 has been studied extensively for its potential in various scientific research applications. It has shown promising results in the field of cancer research, neuroprotection, and inflammation. In cancer research, NPC-15437 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, NPC-15437 has been shown to protect neurons from oxidative stress and prevent neurodegenerative diseases. In inflammation, NPC-15437 has been shown to reduce the production of inflammatory cytokines and improve the symptoms of inflammatory diseases.
Propiedades
IUPAC Name |
N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O/c24-22-6-2-1-4-19(22)17-27-12-14-28(15-13-27)21-9-7-20(8-10-21)26-23(29)18-5-3-11-25-16-18/h1-11,16H,12-15,17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGVNDMDEAOEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(acetylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B3547176.png)
![methyl 4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}methyl)benzoate](/img/structure/B3547182.png)
![N-(3,5-dimethylphenyl)-2-{2-[(4-isopropylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3547190.png)
![N-(4-fluorophenyl)-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B3547198.png)


![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B3547219.png)

![N-[3-(1-pyrrolidinyl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B3547232.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-nitrophenyl)ethanone](/img/structure/B3547243.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-N-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3547253.png)
![ethyl (4-{[(4-iodophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3547265.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-1-naphthylacetamide](/img/structure/B3547287.png)